methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 4-methylbenzaldehyde to form a Schiff base, followed by cyclization and reduction steps to yield the desired quinoxaline derivative . The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
1-Phenyl-2-pyrazoline-5-one: A structurally related compound with different functional groups.
Uniqueness
Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H16N4O2/c1-11-7-9-12(10-8-11)23-17(20)15(19(24)25-2)16-18(23)22-14-6-4-3-5-13(14)21-16/h3-10H,20H2,1-2H3 |
InChI Key |
MOEJZTVLOHJLPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |
Origin of Product |
United States |
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